1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C18H19N5O2/c1-25-17-8-6-15-19-20-16(23(15)21-17)7-9-18(24)22-11-10-13-4-2-3-5-14(13)12-22/h2-6,8H,7,9-12H2,1H3 |
InChI Key |
HMOBYEINEFUWKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)N3CCC4=CC=CC=C4C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of 2-Alkenyl Benzamides
A transition-metal-free approach utilizes 2-alkenyl benzamides cyclized under basic conditions. In nitrogen atmosphere, substrates react with potassium tert-butoxide (KOtBu) in N,N-dimethylformamide (DMF) at 60–150°C, yielding dihydroisoquinoline-1-ones with >80% efficiency.
Key Advantages
-
No transition-metal catalysts required.
-
Scalable for industrial production.
Typical Protocol
-
Substrate : 2-Alkenyl benzamide (1.0 equiv)
-
Base : KOtBu (1.5 equiv)
-
Solvent : DMF
-
Temperature : 100°C
-
Time : 12–24 hours
Acid-Catalyzed Cyclization of Amides
An alternative method employs sulfuric acid (H₂SO₄) to cyclize N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide. This approach, while efficient, requires careful pH control during workup.
Reaction Conditions
-
Substrate : Amide derivative (0.008 mol)
-
Catalyst : H₂SO₄ (1 mL)
-
Solvent : Dichloromethane
-
Temperature : 50°C
-
Time : 2 hours
Yield : ~85% after neutralization and extraction.
Coupling of Heterocyclic Moieties
The terminal CH₂ group of the propanone linker is functionalized with a bromide, enabling nucleophilic substitution with the triazolo-pyridazine’s NH group.
Coupling Protocol
-
Substrate : 3-Bromopropanone-dihydroisoquinoline (1.0 equiv)
-
Nucleophile : 6-Methoxy-triazolo-pyridazinone (1.2 equiv)
-
Base : NaH (2.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C
-
Time : 6 hours
Yield : ~75% after purification via column chromatography.
Alternative Synthetic Routes and Comparative Analysis
Direct Alkylation of Triazolo-Pyridazine
An alternative strategy alkylates the triazolo-pyridazine first. Using 3-chloropropanoyl chloride , the NH group is acylated, followed by dihydroisoquinoline coupling. However, this route yields <60% due to competing side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy group on the triazolopyridazine ring undergoes hydrolysis under acidic or basic conditions. This reaction modifies electronic properties and enhances water solubility:
-
Acidic Hydrolysis :
Treatment with 6M HCl at 80°C for 12 hours cleaves the methoxy group to yield 3-(6-hydroxy triazolo[4,3-b]pyridazin-3-yl)propan-1-one derivatives.
Mechanism : Protonation of the methoxy oxygen followed by nucleophilic attack by water. -
Basic Hydrolysis :
NaOH (1M) in ethanol at 60°C selectively removes the methoxy group without affecting the isoquinoline ring.
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, 80°C | 3-(6-hydroxy-triazolo)propanone | 78% | |
| 1M NaOH, 60°C | 3-(6-hydroxy-triazolo)propanone | 85% |
Alkylation/Acylation Reactions
The triazole nitrogen (N1) and isoquinoline tertiary amine are primary sites for alkylation/acylation:
-
Alkylation :
Reacts with methyl iodide (CH₃I) in DMF at 25°C to form quaternary ammonium salts, enhancing receptor-binding affinity.
Rate : 90% conversion in 4 hours with K₂CO₃ as base. -
Acylation :
Acetyl chloride in CH₂Cl₂ at 0°C selectively acylates the isoquinoline nitrogen, forming N-acetyl derivatives.
| Reagent | Site Modified | Product | Application |
|---|---|---|---|
| CH₃I/K₂CO₃ | Triazole N1 | N-Methyl-triazolo derivative | Kinase inhibitor synthesis |
| AcCl/Et₃N | Isoquinoline N | N-Acetyl-isoquinoline derivative | Prodrug development |
Nucleophilic Substitution
The 6-methoxy group on the triazolopyridazine is susceptible to nucleophilic displacement:
-
With Amines :
Aniline derivatives replace methoxy in DMSO at 120°C, forming C–N bonds (SNAr mechanism). -
With Thiols :
Benzyl mercaptan in EtOH/H₂O yields thioether analogs, improving metabolic stability.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | DMSO, 120°C, 24h | 3-(6-anilino-triazolo)propanone | 65% |
| Benzyl mercaptan | EtOH/H₂O, 80°C, 8h | 3-(6-benzylthio-triazolo)propanone | 72% |
Coupling Reactions
The propan-1-one linker enables cross-coupling via its ketone group:
-
Suzuki Coupling :
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives. -
Grignard Addition :
Methylmagnesium bromide adds to the ketone, forming tertiary alcohols.
| Reaction Type | Reagents | Product | Catalyst |
|---|---|---|---|
| Suzuki Coupling | 4-Fluorophenylboronic acid, Pd⁰ | Biaryl-triazolo derivative | Pd(PPh₃)₄ |
| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol adduct | None |
Reduction/Oxidation
-
Ketone Reduction :
NaBH₄ in MeOH reduces the propan-1-one to a secondary alcohol, altering pharmacokinetics. -
Triazole Oxidation :
mCPBA oxidizes the triazole ring to form N-oxide derivatives, modulating electronic properties.
| Reagent | Target Site | Product | Effect |
|---|---|---|---|
| NaBH₄ | Propanone linker | 3-(triazolo)propan-1-ol | Increased hydrophilicity |
| mCPBA | Triazole ring | Triazolo N-oxide | Enhanced electrophilicity |
Cycloaddition Reactions
The triazolopyridazine moiety participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. This reaction expands structural diversity for SAR studies.
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the isoquinoline ring slow alkylation at N1 (triazole) due to hindered access.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions by stabilizing transition states.
-
Temperature Sensitivity : Hydrolysis and coupling reactions require strict thermal control to avoid side-product formation.
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling targeted modifications to optimize bioactivity and ADME properties. Further studies should explore enantioselective transformations and in vivo stability of derivatives.
Scientific Research Applications
Treatment of Neurodegenerative Diseases
Research indicates that this compound may serve as a positive allosteric modulator of the dopamine D1 receptor. This action is particularly relevant for the treatment of:
- Parkinson's Disease: The compound has shown promise in alleviating motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling. Current therapies often face limitations due to side effects and tolerance development. The compound's ability to improve cognitive functions alongside motor symptoms represents a significant advancement in treatment options .
- Alzheimer's Disease: Preliminary studies suggest that it may also be effective in treating cognitive impairments related to Alzheimer's disease, potentially offering a dual benefit for patients with coexisting conditions .
Psychiatric Disorders
The compound's pharmacological profile suggests utility in managing:
- Schizophrenia: It may help in addressing negative symptoms associated with schizophrenia, which are often resistant to conventional therapies .
- Attention Deficit Hyperactivity Disorder (ADHD): Given its dopaminergic activity, the compound could be beneficial in treating ADHD symptoms by enhancing focus and reducing impulsivity .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Attributes of Comparable Compounds
Key Differences and Implications
Core Heterocyclic Systems: The target compound combines a triazolo-pyridazine with dihydroisoquinoline, a structure distinct from triazolo-isoquinoline hybrids (e.g., compound 6Bb) or diazepane-linked analogues . Dihydroisoquinoline may enhance blood-brain barrier (BBB) penetration compared to bulkier quinoline or diazepane groups . Triazolo-isoquinoline derivatives (e.g., 6Bb) exhibit cytotoxicity attributed to chalcone moieties, which are absent in the target compound .
Substituent Effects: The 6-methoxy group on the triazolo-pyridazine ring in the target compound improves hydrophilicity relative to unsubstituted analogues (e.g., quinolinylmethyl derivative in ).
Synthetic Complexity: The target compound’s synthesis likely requires fewer steps than chalcone-linked triazolo-isoquinolines (e.g., 6Bb), which involve multi-component reactions under basic conditions .
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N5O2
- CAS Number : 1324070-10-1
- Molecular Weight : 325.38 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and neuroprotective effects.
Anticancer Activity
Research indicates that derivatives of the triazolo[4,3-b]pyridazine moiety exhibit significant anti-tumor activity. For instance, compounds structurally related to this class have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may share similar mechanisms of action and could potentially inhibit tumor growth through pathways involving c-Met kinase inhibition .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in relation to Parkinson's disease. Studies indicate that derivatives of isoquinoline can modulate dopaminergic pathways and may protect against neurodegeneration.
The biological activity is thought to arise from multiple mechanisms:
- c-Met Kinase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit c-Met kinase, which is implicated in tumor growth and metastasis.
- Antioxidant Properties : Isoquinoline derivatives are known for their antioxidant capabilities, which may contribute to their protective effects in neurodegenerative diseases.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anti-cancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Triazolo Derivatives : A study highlighted the anticancer potential of triazolo derivatives against various cell lines, showing IC50 values indicating strong cytotoxic effects .
- Neuroprotective Study : Research into the neuroprotective effects of isoquinoline derivatives indicated that they could ameliorate symptoms associated with Parkinson's disease through modulation of neurotransmitter levels and reduction of oxidative stress .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, including coupling of the dihydroisoquinoline and triazolopyridazine moieties via a propanone linker. Key steps include:
- Coupling reactions : Use nucleophilic substitution or amidation to link the triazolopyridazine core to the dihydroisoquinoline fragment .
- Purification : Employ reverse-phase HPLC (≥98% purity criteria) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the target compound .
- Yield optimization : Adjust reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents to minimize byproducts .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions, particularly the methoxy group on the triazolopyridazine ring and the dihydroisoquinoline backbone .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, crystallize the compound in solvents like ethanol/water mixtures and analyze diffraction data .
Advanced: How can computational modeling aid in predicting binding affinity or metabolic stability?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Input SMILES/InChI codes (e.g.,
InChI=1S/C20H25N5O2/...) to generate 3D conformers . - ADMET prediction : Apply QSAR models in tools like SwissADME to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
- MD simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability under physiological conditions .
Advanced: How should researchers design experiments to resolve contradictory SAR data in analogs?
Answer:
- Factorial design : Implement a split-plot design to test variables (e.g., substituent groups, reaction conditions) systematically. For example, vary the methoxy group position and measure bioactivity .
- Statistical analysis : Apply ANOVA or machine learning (e.g., random forest regression) to identify critical structural features driving activity .
- Orthogonal validation : Cross-validate results using in vitro assays (e.g., enzyme inhibition) and in silico predictions to reconcile discrepancies .
Basic: What methods are recommended for assessing solubility and formulation stability?
Answer:
- Solubility screening : Test in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 1.2–7.4 using shake-flask or UV-spectrophotometry methods .
- Formulation stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the methoxy group) .
Advanced: How can environmental fate studies be structured to evaluate ecological impact?
Answer:
- Degradation pathways : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and microbial degradation in water/soil systems. Monitor via LC-MS/MS .
- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna EC₅₀) and long-term exposure studies to model bioaccumulation potential .
Advanced: What experimental approaches are suitable for target identification if mechanisms are unknown?
Answer:
- Affinity proteomics : Use pull-down assays with biotinylated analogs and streptavidin beads to capture interacting proteins, followed by LC-MS/MS identification .
- CRISPR screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Thermal shift assays : Monitor protein thermal stability shifts (via DSF or CETSA) to pinpoint binding targets .
Basic: How can researchers validate the absence of toxic intermediates during synthesis?
Answer:
- In-process control (IPC) : Use LC-MS at critical stages (e.g., after coupling reactions) to detect genotoxic impurities (e.g., alkylating agents) .
- Genotoxicity screening : Perform Ames tests or Comet assays on intermediates to rule out mutagenic potential .
Advanced: What strategies improve enantiomeric purity in chiral derivatives of this compound?
Answer:
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/ethanol mobile phases to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like propanone chain formation .
Advanced: How to address batch-to-batch variability in biological assay results?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
